2-(2-aminoethoxy)acetic Acid

Übersicht

Beschreibung

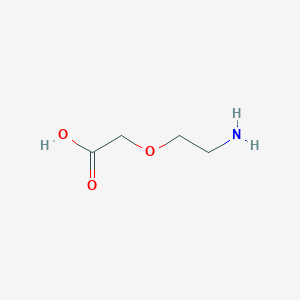

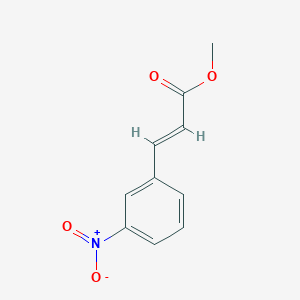

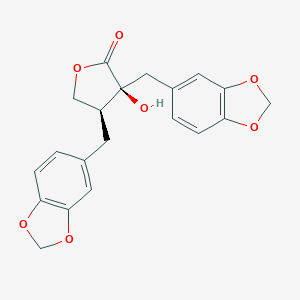

“2-(2-aminoethoxy)acetic Acid” is an amino acid . The molecular formula is C4H9NO3 . It is also known by other names such as (2-Amino-ethoxy)-acetic acid, 5-amino-3-oxapentanoic acid, and aminoethoxyacetic acid .

Synthesis Analysis

The synthesis of “2-(2-aminoethoxy)acetic Acid” derivatives involves converting 2-(2-(2-chloroethoxy)ethoxy)-ethanol to an azide derivative. This derivative is then reacted with triphenylphosphine, followed by reaction with water. Sodium carbonate and R-Cl are added to obtain an R-derivative, where R is selected from the group consisting of allyloxycarbonyl, fluorenyl-methoxycarbonyl, tertbutyloxycarbonyl, and benzyloxycarbonyl. The R-derivative is then oxidized with 2,2,6,6-tetramethyl-1-piperidinyloxy to give the (2-(2-aminoethoxy)ethoxy) acetic acid derivative .

Molecular Structure Analysis

The molecular structure of “2-(2-aminoethoxy)acetic Acid” is represented by the InChI string: InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) and the Canonical SMILES string: C(COCC(=O)O)N .

Chemical Reactions Analysis

The amine group in “2-(2-aminoethoxy)acetic Acid” is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-aminoethoxy)acetic Acid” is 119.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 .

Wissenschaftliche Forschungsanwendungen

Synthesis of High Load Resins

The compound is used in a novel synthetic reaction scheme to produce derivatives that can be utilized to synthesize high load polystyrene-polyethylene glycol-like resins with excellent swelling characteristics. This process is economical and does not require isolation and purification of intermediates .

Fluoroionophore Synthesis

It acts as a reactant in the synthesis of ammonium ion-selective fluoroionophore, which are compounds that can selectively bind to specific ions and are used in various analytical applications .

Mitochondrial Processing Peptidase Analysis

The compound is used in the analysis of recognition elements for mitochondrial processing peptidase, an enzyme that plays a crucial role in the maturation of proteins within the mitochondria .

Organic Synthesis Reagent

In Chinese research, it is mentioned as a carboxylic acid derivative that can be used as an organic reagent .

Chemical Properties and Safety Information

It has documented physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information which are essential for its application in scientific research .

Research and Development

The compound is available for purchase with technical documents, peer-reviewed papers, and more, indicating its use in various research and development activities .

Eigenschaften

IUPAC Name |

2-(2-aminoethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRLUBOJIGSVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457492 | |

| Record name | 2-(2-aminoethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoethoxy)acetic Acid | |

CAS RN |

10366-71-9 | |

| Record name | 2-Aminoethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-aminoethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOETHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKE1SR1DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the flexibility of 2-(2-Aminoethoxy)acetic acid influence its interaction with mitochondrial processing peptidase (MPP)?

A1: Research suggests that the flexibility of AEA plays a crucial role in its interaction with MPP. When AEA was introduced into a synthetic peptide mimicking the extension peptide of malate dehydrogenase, specifically between the distal and proximal residues recognized by MPP, it enhanced the efficiency of substrate processing []. This finding indicates that the flexible nature of AEA likely allows the peptide to adopt a conformation optimal for recognition and cleavage by MPP.

Q2: What is the role of 2-(2-Aminoethoxy)acetic acid in the synthesis of Satsuma Lutai?

A2: AEA and its longer chain analog, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, are key components in a novel solid-phase synthesis method for Satsuma Lutai, a biologically active peptide []. The process involves coupling these molecules to a peptide resin, contributing to a simplified procedure with a shorter synthesis cycle and higher product yield compared to traditional methods. This highlights the potential of AEA as a building block in peptide synthesis.

Q3: Can 2-(2-Aminoethoxy)acetic acid be utilized to modify peptides for antiviral applications?

A3: Yes, research suggests that incorporating AEA into antiviral peptides can enhance their effectiveness. Specifically, conjugating AEA to an antiviral peptide through a maleimide linker, potentially coupled to serum albumin, has been explored as a strategy to improve the lifespan and efficacy of fusion inhibitor peptides against viral infections []. This modification could lead to the development of more potent and longer-lasting antiviral therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)

![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)

![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)